molecular formula C10H8Cl2O B139466 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 151154-92-6

1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No. B139466
M. Wt: 215.07 g/mol
InChI Key: MVIWGPPSRRVDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic molecules, and its mechanism of action has been extensively studied in recent years. In

Scientific Research Applications

1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has numerous scientific research applications. It is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of chiral cyclopropanes, which have been shown to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to function as an electrophilic carbonyl compound that can react with various nucleophiles. This reaction can result in the formation of various organic molecules, including chiral cyclopropanes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride in lab experiments is its ability to react with various nucleophiles, which can result in the formation of various organic molecules. However, one limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.

Future Directions

There are numerous future directions for research on 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride. One area of research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on exploring the biological activities of chiral cyclopropanes that are synthesized using this compound. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves the reaction between 2-chlorobenzoyl chloride and cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.

properties

CAS RN

151154-92-6

Product Name

1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H8Cl2O/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2

InChI Key

MVIWGPPSRRVDIU-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=CC=C2Cl)C(=O)Cl

Canonical SMILES

C1CC1(C2=CC=CC=C2Cl)C(=O)Cl

synonyms

Cyclopropanecarbonyl chloride, 1-(2-chlorophenyl)- (9CI)

Origin of Product

United States

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